molecular formula C18H26N2O B1368631 Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898763-51-4

Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone

Cat. No. B1368631
M. Wt: 286.4 g/mol
InChI Key: KJSVHVKMWWTUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone” is a chemical compound with the CAS Number: 898763-51-4 . It has a molecular weight of 286.42 and its IUPAC name is cyclopentyl {4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-15-6-8-17(9-7-15)18(21)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Cyclopentyl phenyl ketone, a related compound, is synthesized using the Grignard reaction, demonstrating its utility in organic synthesis. This process involves a reduction step that yields higher efficiency than previous methods (Gao, Ran, & Zhang, 1986).
    • Research into the photochemistry of cyclopentenyl methyl ketones, which are structurally similar, reveals their reactivity under UV irradiation, leading to various products based on reaction conditions (Tada, Maeda, & Saiki, 1978).
    • Cyclopentyl methyl ether is used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes from aldehydes or ketones, showing the versatility of cyclopentyl derivatives in facilitating low-impact chemical reactions (Azzena et al., 2015).
  • Pharmaceutical and Biological Applications :

    • Certain cyclopentyl phenyl ketone derivatives exhibit anticholinergic activities in mice, indicating potential applications in neurological and pharmacological research (Gao, Ran, & Zhang, 1986).
    • A study on cyclopentyl organometallic reagents shows their application in the synthesis of medicinally important compounds, such as (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid, highlighting the utility of cyclopentyl derivatives in medicinal chemistry (Roy et al., 2009).
  • Material Science and Polymer Research :

    • The study of the photochemical degradation of polymers containing phenyl ketone groups helps in understanding the stability and decomposition of materials under light exposure. This research is relevant for developing durable materials and coatings (Bonnans‐Plaisance, Casals, & Lévesque, 1981).

properties

IUPAC Name

cyclopentyl-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-15-6-8-17(9-7-15)18(21)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSVHVKMWWTUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643003
Record name Cyclopentyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone

CAS RN

898763-51-4
Record name Cyclopentyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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